2-((Trimethylsilyl)oxy)acetonitrile
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Overview
Description
This compound features a trimethylsilyl group bonded to an acetonitrile moiety, which imparts distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)oxy)acetonitrile typically involves the reaction of acetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general procedure involves mixing acetonitrile and triethylamine, followed by the slow addition of trimethylsilyl chloride. The reaction mixture is then stirred at room temperature, and the product is isolated through distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-((Trimethylsilyl)oxy)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form acetonitrile and trimethylsilanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include fluoride ions, which can cleave the trimethylsilyl group, and various acids and bases that facilitate substitution reactions. Typical conditions involve anhydrous environments and controlled temperatures to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis yields acetonitrile and trimethylsilanol, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced .
Scientific Research Applications
2-((Trimethylsilyl)oxy)acetonitrile has found applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-((Trimethylsilyl)oxy)acetonitrile involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions. This cleavage releases the active acetonitrile moiety, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Phenyl (trimethylsilyloxy)acetonitrile: Similar in structure but with a phenyl group instead of a hydrogen atom.
2-Phenyl-2-(trimethylsilyloxy)acetonitrile: Features a phenyl group attached to the acetonitrile moiety.
(Trimethylsiloxy)phenylacetonitrile: Another variant with a phenyl group.
Uniqueness
2-((Trimethylsilyl)oxy)acetonitrile is unique due to its combination of the trimethylsilyl group and acetonitrile moiety, which imparts distinct reactivity and stability. This makes it particularly useful as a reagent in organic synthesis and as a precursor in various applications .
Properties
Molecular Formula |
C5H11NOSi |
---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C5H11NOSi/c1-8(2,3)7-5-4-6/h5H2,1-3H3 |
InChI Key |
SVVZXVWJFYDKNR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC#N |
Origin of Product |
United States |
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